molecular formula C11H15N3O B1399251 N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide CAS No. 1316222-92-0

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B1399251
CAS No.: 1316222-92-0
M. Wt: 205.26 g/mol
InChI Key: KXXGVFHDPJISCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring substituted with a pyridinyl group and a carboxamide group

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives and pyrrolidine ring compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide.

Mode of Action

It can be inferred that the compound interacts with its targets, possibly through the formation of hydrogen bonds or other types of molecular interactions . These interactions could lead to changes in the targets’ functions, thereby exerting its biological effects.

Biochemical Pathways

Similar compounds have been reported to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways . The downstream effects of these pathways could contribute to the compound’s overall biological activity.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this compound is known to modify physicochemical parameters and improve adme/tox results for drug candidates . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with pyridine carboxylic acids or their derivatives. One common method involves the ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine . Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

Uniqueness

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a pyridinyl group and a carboxamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-methyl-2-pyridin-4-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-12-10(15)11(5-2-6-14-11)9-3-7-13-8-4-9/h3-4,7-8,14H,2,5-6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXGVFHDPJISCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide
Reactant of Route 2
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide
Reactant of Route 5
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide
Reactant of Route 6
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.